molecular formula C10H20N2 B8375523 4-Cyclopropylamino-3,5-dimethylpiperidine

4-Cyclopropylamino-3,5-dimethylpiperidine

Cat. No.: B8375523
M. Wt: 168.28 g/mol
InChI Key: PZQUEAMFJFUJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropylamino-3,5-dimethylpiperidine is a useful research compound. Its molecular formula is C10H20N2 and its molecular weight is 168.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

N-cyclopropyl-3,5-dimethylpiperidin-4-amine

InChI

InChI=1S/C10H20N2/c1-7-5-11-6-8(2)10(7)12-9-3-4-9/h7-12H,3-6H2,1-2H3

InChI Key

PZQUEAMFJFUJGG-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(C1NC2CC2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The Mixture B of isomers of 1-carbethoxy-4-cyclopropylamino-3,5-dimethylpiperidine (2.8 g, 1.16 mmol) was stirred in a mixture 5 N NaOH solution (20 ml) and ethyl alcohol (5 ml) at 100° C. for 120 hr, cooled, extracted with ethyl acetate, dried (Na2SO4) and concentrated to afford Mixture B of isomers of 4-cyclopropylamino-3,5-dimethylpiperidine as an oil. Yield 1.6 g (84%), C10H20N2, m/z 169 (M+1) PMR (CDCl3): 0.82-1.05 (m, 10H), 1.5 (m, H), 1.75 (m, H,), 2.16-2.38 (m, 3H), 2.65 (m, 1H), 2.78 (m, 1H), 3.02 (m, 1H), 3.41 (m, 1H), 3.64 (m, 1H).
Name
1-carbethoxy-4-cyclopropylamino-3,5-dimethylpiperidine
Quantity
2.8 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Mixture A of isomers of 1-carbethoxy-4-cyclopropylamino-3,5-dimethylpiperidine (3.5 g, 1.45 mmol) was stirred in 5 N NaOH solution (25 ml) at 100° C. for hr, cooled, extracted with ethyl acetate, dried (Na2SO4) and concentrated to afford Mixture A of isomers of 4-cyclopropylamino-3,5-dimethyl piperidine as oil. Yield 2.1 g (85%), C10H20N2, m/z 169 (M+1).
Name
1-carbethoxy-4-cyclopropylamino-3,5-dimethylpiperidine
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.